BenchChemオンラインストアへようこそ!

Ethyl 2-(phenylamino)benzoate

Lipophilicity Drug Design Membrane Permeability

Ethyl 2-(phenylamino)benzoate (CAS 23868-11-3), systematically named ethyl 2-anilinobenzoate, is the ethyl ester of fenamic acid (N-phenylanthranilic acid). With a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.28 g/mol, it belongs to the arylaminobenzoate (fenamate) class—a scaffold fundamental to several non-steroidal anti-inflammatory drugs (NSAIDs) and characterized by modulation of ion channels and membrane transport.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 23868-11-3
Cat. No. B3254437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(phenylamino)benzoate
CAS23868-11-3
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16H,2H2,1H3
InChIKeyJTCYHVJDEQVMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(phenylamino)benzoate (CAS 23868-11-3): Core Physicochemical & Class Identity for Informed Procurement


Ethyl 2-(phenylamino)benzoate (CAS 23868-11-3), systematically named ethyl 2-anilinobenzoate, is the ethyl ester of fenamic acid (N-phenylanthranilic acid). With a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.28 g/mol, it belongs to the arylaminobenzoate (fenamate) class—a scaffold fundamental to several non-steroidal anti-inflammatory drugs (NSAIDs) and characterized by modulation of ion channels and membrane transport [1]. Computed physicochemical descriptors (XLogP3 = 5.1; Topological Polar Surface Area = 38.3 Ų; 1 hydrogen bond donor; 3 hydrogen bond acceptors; 5 rotatable bonds) position this compound as a moderately lipophilic ester with drug-like properties suitable for further derivatization [2]. The compound is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation (NMR, HPLC, GC) supporting reproducibility in research settings .

Why Fenamate Ester Selection Demands Precision: Ethyl 2-(phenylamino)benzoate vs. Generic Substitution Risks


Within the fenamate class, the identity of the ester moiety critically governs lipophilicity, hydrolytic stability, membrane permeability, and biological target engagement. Substituting ethyl 2-(phenylamino)benzoate with the parent acid (fenamic acid, DPC), the methyl ester, or bulkier alkyl esters without experimental validation introduces uncontrolled variables in solubility, metabolic susceptibility, and pharmacodynamic profile. The ethyl ester occupies a distinct physicochemical space (XLogP3 = 5.1, TPSA = 38.3 Ų) compared to the more polar free acid and the less lipophilic methyl homolog, directly impacting its utility as a synthetic intermediate, a prodrug precursor, or a tool compound for ion-channel studies [1]. Evidence from structure-activity relationship (SAR) studies demonstrates that even single-carbon alterations in the ester chain produce measurable shifts in antibacterial activity and molecular docking scores against DNA gyrase [2], underscoring that generic substitution without quantitative justification risks experimental irreproducibility.

Quantitative Differentiation Evidence: Ethyl 2-(phenylamino)benzoate vs. Structural Analogs


Lipophilicity Advantage Over the Parent Acid: XLogP3 Comparison for Membrane Permeability-Driven Applications

Ethyl 2-(phenylamino)benzoate exhibits a computed XLogP3 of 5.1, substantially higher than the parent fenamic acid (2-(phenylamino)benzoic acid, CAS 91-40-7), which bears a carboxylic acid moiety and thus possesses a lower logP (estimated ~2.5–3.0 for the neutral form). This ~2–2.6 log unit increase corresponds to an approximately 100- to 400-fold increase in predicted octanol-water partition coefficient, directly impacting passive membrane permeability and distribution into lipid-rich compartments [1]. The ethyl ester's TPSA of 38.3 Ų further supports favorable permeability characteristics within the Lipinski rule-of-five space. This differentiation is critical when the compound is employed as a membrane-permeable prodrug form or when higher logP is required for target engagement in intracellular or lipophilic environments [2].

Lipophilicity Drug Design Membrane Permeability Prodrug Development

Ester-Dependent Antibacterial SAR: Ethyl Ester (MB-2) Differentiation Within a Homologous Series

In a 2024 study by Bala et al., a homologous series of five N-phenylanthranilic acid esters—methyl (MB-1), ethyl (MB-2, i.e., the target compound), isopropyl (MB-3), n-butyl (MB-4), and phenyl (MB-5)—were synthesized and evaluated for antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) using the agar-well diffusion method [1]. While numerical zone-of-inhibition values for individual esters were not publicly available in the abstract or accessible full text, the study explicitly reported that ester chain length and branching produced differentiated antibacterial activity profiles across the series, with molecular docking against DNA gyrase revealing ester-dependent variations in binding interactions [1]. The ethyl ester (MB-2) represents a specific intermediate lipophilicity and steric profile within this SAR landscape, distinct from the methyl (shorter, less lipophilic), isopropyl (branched, sterically hindered), butyl (longer, more lipophilic), and phenyl (aromatic, planar) analogs [2]. This differentiation is significant when selecting a specific ester for antibacterial screening cascades or SAR expansion studies.

Antibacterial Structure-Activity Relationship DNA Gyrase Fenamate Esters

Chloride Channel Pharmacology: Contextual Potency of the Arylaminobenzoate Scaffold and Implications for Ester Selection

The arylaminobenzoate scaffold—of which ethyl 2-(phenylamino)benzoate is the ethyl ester representative—is a validated pharmacophore for chloride channel blockade. The parent free acid, diphenylamine-2-carboxylate (DPC, fenamic acid), blocks the cystic fibrosis transmembrane conductance regulator (CFTR) Cl⁻ channel with reported IC₅₀ values of approximately 0.7 mM in bovine tracheal epithelium [1] and 1,294 μM in cultured rat epididymal cells [2]. In guinea pig ventricular myocytes, structurally related arylaminobenzoates demonstrate clear SAR: 2-benzylamino-5-nitro-benzoic acid (IC₅₀ = 47 μM), 5-nitro-2-(2-phenylethylamino)-benzoic acid (IC₅₀ = 17 μM), and 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB, IC₅₀ = 4 μM) show that increasing linker length between the benzoate and phenyl rings markedly enhances potency [3]. While the ethyl ester itself has not been directly assayed for CFTR blockade in published literature, its position as the esterified analog of DPC makes it a relevant tool compound for investigating the contribution of the carboxylic acid moiety to channel binding—specifically for discriminating whether the free carboxylate is required for pore interaction or whether the ester can serve as a membrane-permeable prodrug that releases the active acid upon intracellular hydrolysis [2].

Chloride Channel Blocker CFTR DPC Arylaminobenzoate Ion Transport

Synthetic Utility as a Key Intermediate: Documented Yields for Downstream Heterocycle Construction

Ethyl 2-(phenylamino)benzoate is a demonstrated intermediate in the synthesis of pharmaceutically relevant heterocyclic scaffolds. Barros et al. (2012) reported its preparation in 87% yield via an iodine-mediated direct amination/aromatization of 2-cyclohexenones, with the compound subsequently serving as a precursor for metal-catalyzed transformations [1]. El-Aal and Khalaf (2013) achieved a 92% yield for the same compound and demonstrated its utility in Friedel-Crafts cyclialkylation reactions to access 5,6-dihydro-11H-benzo[b][1]benzazepine derivatives—a class of polytricyclic amines with pharmaceutical promise [2]. Wang and Li (2016) further employed this compound as a substrate in synergistic rhodium/copper-catalyzed C–H activation/C–N coupling with nitrosobenzenes to efficiently construct 1H-indazoles under redox-neutral conditions with high functional group tolerance [3]. These documented synthetic applications differentiate the ethyl ester from the methyl ester and free acid as the preferred intermediate when the specific steric and electronic properties of the ethyl ester are required for downstream coupling or cyclization chemistry.

Synthetic Intermediate 1H-Indazole Benzazepine Cross-Coupling Heterocycle Synthesis

Physicochemical Differentiation from the Methyl Ester: Hydrogen Bond Donor Count and Topological Polar Surface Area

Ethyl 2-(phenylamino)benzoate possesses 1 hydrogen bond donor (the aniline NH), 3 hydrogen bond acceptors, a TPSA of 38.3 Ų, and 5 rotatable bonds, with a computed XLogP3 of 5.1 [1]. In comparison, the methyl ester analog (methyl 2-(phenylamino)benzoate, CAS 35708-19-1) has the identical HBD/HBA count but a lower molecular weight (227.26 g/mol vs. 241.28 g/mol) and a predictably lower logP due to the shorter alkyl chain [2]. The ethyl ester's additional methylene unit contributes to enhanced lipophilicity without increasing the HBD count—a favorable attribute when optimizing for blood-brain barrier penetration or intracellular target access while maintaining compliance with Lipinski's rule of five. The TPSA of 38.3 Ų is well below the 140 Ų threshold commonly associated with oral bioavailability, and the rotatable bond count of 5 remains within the ≤10 guideline, indicating favorable drug-like properties [1].

Physicochemical Properties Drug-Likeness Solubility Permeability

Procurement-Relevant Application Scenarios for Ethyl 2-(phenylamino)benzoate (CAS 23868-11-3)


Medicinal Chemistry: Systematic Exploration of Ester Chain-Length Effects on Antibacterial Target Engagement

When conducting a structure-activity relationship (SAR) study of fenamate esters against bacterial DNA gyrase, ethyl 2-(phenylamino)benzoate serves as the critical C₂ ester member within the homologous series (methyl → ethyl → isopropyl → n-butyl → phenyl). Its selection is mandated by the need to occupy the intermediate lipophilicity and steric parameter space, enabling quantitative deconvolution of chain-length effects on zone-of-inhibition values and molecular docking scores . The compound's ≥95% commercial purity with batch-specific QC (NMR, HPLC, GC) supports reproducible dose-response measurements .

Ion Channel Pharmacology: Dissecting the Role of the Carboxylate Moiety in CFTR Chloride Channel Blockade

Ethyl 2-(phenylamino)benzoate is the optimal tool compound for experiments designed to distinguish whether the free carboxylic acid of DPC (fenamic acid) is essential for CFTR pore blockade or whether an ester prodrug approach can achieve intracellular delivery followed by esterase-mediated release of the active acid. Its computed XLogP3 of 5.1—substantially higher than fenamic acid—predicts enhanced membrane permeability, a prerequisite for the prodrug hypothesis . Pairing electrophysiological recordings with this ester versus the free acid (DPC, reported IC₅₀ ≈ 0.7–1.3 mM in epithelial preparations ) enables direct assessment of the carboxylate's contribution to channel binding affinity and voltage-dependent block.

Synthetic Chemistry: Precursor for Rh/Cu-Catalyzed 1H-Indazole and Friedel-Crafts Benzazepine Library Construction

For medicinal chemistry groups building heterocyclic libraries, ethyl 2-(phenylamino)benzoate is a proven substrate in two distinct, high-value synthetic methodologies: (i) Rh/Cu-catalyzed C–H activation with nitrosobenzenes to access 1H-indazoles under redox-neutral conditions with high functional group tolerance , and (ii) Friedel-Crafts cyclialkylation to generate 5,6-dihydro-11H-benzo[b][1]benzazepines—polytricyclic amines with documented pharmaceutical relevance . The compound can be synthesized in 87–92% yield using literature protocols, providing a reliable entry point for analog generation .

Lead Optimization: Physicochemical Fine-Tuning via Ester Moiety Selection

In lead optimization workflows where incremental adjustment of lipophilicity is required without altering hydrogen bond donor count, ethyl 2-(phenylamino)benzoate offers a precisely defined physicochemical profile (XLogP3 = 5.1, TPSA = 38.3 Ų, HBD = 1, HBA = 3, RotBonds = 5) that occupies a specific coordinate in drug-like chemical space . Compared to the methyl ester (estimated XLogP3 ~4.5) and the free acid (estimated logP ~2.5–3.0), the ethyl ester provides a ~0.6 and ~2.1–2.6 log unit lipophilicity increment, respectively, enabling rational tuning of solubility-permeability balance while maintaining compliance with Lipinski and Veber guidelines .

Quote Request

Request a Quote for Ethyl 2-(phenylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.